叔丁基(1-甲基-4-氧代环己基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

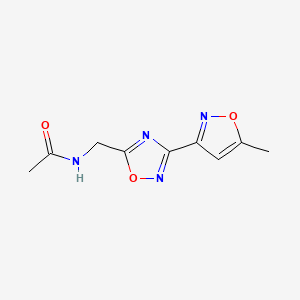

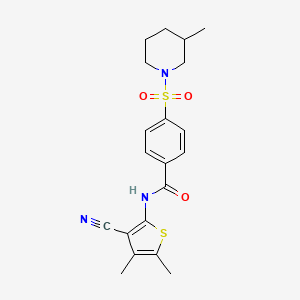

The compound "Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate" is a chemical entity that appears to be related to a variety of research areas, including the synthesis of biologically active compounds and intermediates for drug discovery. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that share structural motifs, such as tert-butyl groups and carbamate functionalities, which are often used in pharmaceutical chemistry for their protective properties and roles in drug synthesis .

Synthesis Analysis

Several papers describe synthetic routes to compounds that are structurally related to "Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate". For instance, an enantioselective synthesis involving iodolactamization is key to producing a highly functionalized intermediate for CCR2 antagonists . Another paper discusses the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones, useful in organic synthesis . Additionally, the synthesis of a differentially protected diester using palladium-catalyzed methoxycarbonylation and Crabtree hydrogenation is reported, highlighting the utility of such intermediates in drug discovery . These methods reflect the diverse synthetic strategies employed to create complex molecules with tert-butyl and carbamate groups.

Molecular Structure Analysis

The molecular structure of compounds related to "Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate" often includes cyclohexyl rings, tert-butyl groups, and carbamate functionalities. For example, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involves the separation of diastereomers and the determination of the crystal structure of an oxidized product . The presence of tert-butyl groups is a common theme, as they are frequently used to protect nitrogen atoms during synthesis and can influence the stereochemistry of the compounds .

Chemical Reactions Analysis

The tert-butyl and carbamate groups participate in various chemical reactions. For instance, tert-butyl N-hydroxycarbamates are used to generate N-(Boc)hydroxylamines in reactions with organometallics . The Hofmann rearrangement, facilitated by trichloroisocyanuric acid, is employed to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of these groups in accommodating different functional groups . Additionally, the Kulinkovich–Szymoniak cyclopropanation is used to prepare an intermediate for a lymphocyte function-associated antigen 1 inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates and related compounds are influenced by their functional groups and stereochemistry. For example, the tert-butyl group is known for its steric bulk, which can protect other functional groups during reactions and affect the overall reactivity and solubility of the compound . The carbamate group, being a derivative of carbamic acid, is polar and can participate in hydrogen bonding, influencing the compound's solubility and reactivity . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate showcases the importance of these properties in optimizing synthetic methods for high yields .

科学研究应用

吸附和环境修复

- 挥发性有机化合物 (VOC) 去除:研究探索了活性炭吸附去除环境中 VOC 的能力,例如甲基叔丁基醚 (MTBE) 和环己烷。这些化合物与叔丁基氨基甲酸酯具有结构相似性,表明其在环境修复和污染控制方面具有潜在应用 (Gironi & Piemonte, 2011).

有机合成和化学反应

- 化学合成:叔丁基酯和氨基甲酸酯的研究突出了它们在有机合成中的应用,包括亚甲基化反应和制备各种酯,展示了叔丁基氨基甲酸酯衍生物在化学合成中的多功能性和反应性 (Yan et al., 2004).

生物化学应用

- 代谢研究:对昆虫和小鼠中氨基甲酸酯杀虫剂代谢的研究提供了氨基甲酸酯衍生物的生物转化和解毒途径的见解,这可以为研究这些化学物质对环境和健康的影响提供信息 (Douch & Smith, 1971).

传感材料和检测技术

- 挥发性酸蒸气检测:苯并噻唑改性的咔唑衍生物用于检测挥发性酸蒸气,证明了叔丁基氨基甲酸酯衍生物在创建用于环境和安全监测的传感材料方面的潜力 (Sun et al., 2015).

先进有机材料

- N-(叔丁氧羰基) 亚硝酮当量物:叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯的合成展示了叔丁基氨基甲酸酯在有机合成中的应用,特别是作为 N-(叔丁氧羰基)-保护的亚硝酮,它们是有机化合物合成中的有价值的中间体 (Guinchard et al., 2005).

安全和危害

未来方向

While specific future directions for this compound are not available, it’s worth noting that carbamates are widely used in pharmaceuticals, pesticides, and other industrial applications. The development of new carbamate compounds and the exploration of their properties and applications is an active area of research .

属性

IUPAC Name |

tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4)7-5-10(15)6-8-13/h5-9H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNICYBMNRGXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207111-45-2 |

Source

|

| Record name | tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)